molecular formula C10H11N3O3 B1386607 6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 656818-38-1

6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1386607
CAS No.: 656818-38-1
M. Wt: 221.21 g/mol
InChI Key: SDMQLRKHBNOXHO-UHFFFAOYSA-N
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Description

6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a pyrimidine ring, which contributes to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The inhibition of CDK2 by 6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid leads to cell cycle arrest, which can be beneficial in cancer treatment by preventing the proliferation of cancer cells .

Cellular Effects

The effects of 6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, 6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid modulates the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair .

Molecular Mechanism

At the molecular level, 6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of its substrates . This inhibition leads to cell cycle arrest at the G1 phase, thereby preventing cell proliferation . Furthermore, 6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid in laboratory settings are critical for its effectiveness. Studies have shown that this compound remains stable under physiological conditions for extended periods In vitro and in vivo studies have indicated that prolonged exposure to 6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid can lead to sustained cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of 6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . The compound’s role as a phospholipid biosynthesis inhibitor also suggests its involvement in lipid metabolism .

Transport and Distribution

The transport and distribution of 6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, affecting its localization and activity . Understanding the transport mechanisms is crucial for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals may direct it to specific cellular compartments, influencing its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of 5-amino-pyrazoles with various carbonyl compounds. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxylate with ethyl acetoacetate under acidic conditions to form the desired pyrazolopyrimidine structure . The reaction is usually carried out in refluxing ethanol with acetic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Formation of 7-keto-6-ethyl-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid.

    Reduction: Formation of 6-ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups contribute to its reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry and drug design.

Properties

IUPAC Name

6-ethyl-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-6-5(2)12-8-7(10(15)16)4-11-13(8)9(6)14/h4,11H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMQLRKHBNOXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C(=CNN2C1=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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